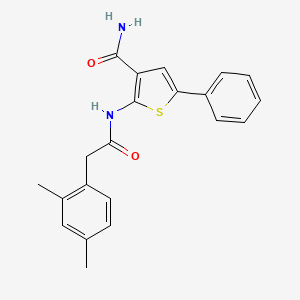

2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide

Description

This compound is a thiophene-3-carboxamide derivative featuring a 2,4-dimethylphenyl-substituted acetamido group at the 2-position and a phenyl group at the 5-position of the thiophene ring. Its molecular formula is C₂₁H₂₀N₂O₃S, with a molecular weight of ~380.5 g/mol (estimated based on analogs) . While specific pharmacological data are unavailable, its structural framework aligns with bioactive thiophene derivatives studied for applications in medicinal chemistry .

Properties

IUPAC Name |

2-[[2-(2,4-dimethylphenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-13-8-9-16(14(2)10-13)11-19(24)23-21-17(20(22)25)12-18(26-21)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H2,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKVLLAYVYTPHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated thiophene in the presence of a palladium catalyst.

Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Addition of the 2,4-Dimethylphenylacetamido Group: This step involves the acylation of the amine group with 2,4-dimethylphenylacetic acid chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophenes.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds similar to 2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that thiophene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

-

Neuropharmacology :

- The compound's structural analogs have shown promise as selective serotonin receptor agonists, particularly at the 5-HT2A receptor. This receptor is implicated in mood regulation and has been a target for antidepressant drug development . The structure–activity relationship (SAR) studies suggest that modifications to the thiophene ring can enhance receptor affinity and selectivity.

- Anticonvulsant Properties :

Material Science Applications

- Organic Electronics :

- Sensors :

Case Study 1: Anticancer Efficacy

A series of experiments conducted on human breast cancer cell lines revealed that derivatives of thiophene exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted the importance of the phenyl substituent's position on the thiophene ring for enhancing biological activity.

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening of various thiophene derivatives, one compound demonstrated a significant increase in serotonin levels in rat models, correlating with reduced anxiety-like behavior. This suggests potential therapeutic applications for mood disorders.

Mechanism of Action

The mechanism of action of 2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between the target compound and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent on Acetamido Group | Structural Notes |

|---|---|---|---|---|---|

| Target : 2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide | Not provided | C₂₁H₂₀N₂O₃S | 380.5 | 2,4-Dimethylphenyl | Lipophilic substituent; no fused rings. |

| 2-(2-(4-Methoxy-3-methylphenyl)acetamido)-5-phenylthiophene-3-carboxamide | 946228-34-8 | C₂₁H₂₀N₂O₃S | 380.5 | 4-Methoxy-3-methylphenyl | Methoxy group introduces electron-donating effects. |

| 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide | 946381-07-3 | C₂₁H₁₇N₂O₄S | 393.4 | Benzo[d][1,3]dioxol-5-yl | Polar benzodioxole group; increased oxygen content. |

| 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | 932997-87-0 | C₁₇H₁₈N₂O₅S₂ | 394.5 | 4-Methoxyphenylsulfonyl | Cyclopenta-fused thiophene; sulfonyl group enhances polarity. |

Key Observations

Substituent Effects: The 2,4-dimethylphenyl group (target compound) enhances lipophilicity compared to the benzodioxole (polar) or methoxy (electron-donating) groups in analogs . This may influence pharmacokinetic properties like absorption and metabolism.

Molecular Weight and Complexity: The benzodioxole analog (393.4 g/mol) and sulfonyl derivative (394.5 g/mol) have higher molecular weights due to additional oxygen or sulfur atoms, which may affect bioavailability .

Synthetic Pathways :

- All compounds likely derive from Gewald thiophene synthesis, utilizing substituted acetamido chlorides or sulfonyl chlorides to introduce side-chain diversity .

- Bulky substituents (e.g., benzodioxole) may require optimized reaction conditions for coupling efficiency .

Research Implications and Limitations

While structural comparisons highlight substituent-driven differences, the absence of explicit biological or physicochemical data in the provided evidence limits direct pharmacological inferences. Further studies should prioritize:

- Experimental Data : Melting points, solubility, and binding assays to correlate structure with activity.

- SAR Analysis : Systematic evaluation of substituent effects on target engagement (e.g., enzyme inhibition).

Biological Activity

2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide is a synthetic compound belonging to the thiophene derivatives class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structure includes a thiophene ring, a phenyl group, and a carboxamide moiety, which contribute to its diverse biological interactions.

Chemical Structure

The IUPAC name for this compound is 2-[[2-(2,4-dimethylphenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide. The molecular formula is , with a molecular weight of 364.5 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

Research into the biological activities of this compound indicates potential applications in various therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms such as DNA intercalation and enzyme inhibition.

- Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.

- Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes, contributing to its therapeutic potential.

The exact mechanism of action for this compound is not fully elucidated but may involve:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.

- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.

- DNA Interaction : Potential intercalation into DNA structures affecting gene expression.

Case Studies

Several studies have explored the biological activity of this compound:

-

Anticancer Studies : A study published in PubMed examined the compound's effects on various cancer cell lines. Results indicated significant cytotoxicity against breast and colon cancer cells with IC50 values in the low micromolar range .

Cell Line IC50 (μM) MCF7 (Breast) 8.5 HT29 (Colon) 12.0 -

Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus .

Bacterial Strain MIC (μg/mL) Staphylococcus aureus 32 Escherichia coli 64 - Enzyme Inhibition Assays : A study focused on cyclooxygenase (COX) inhibition revealed that the compound could inhibit COX enzymes with an IC50 value of 15 μM .

Q & A

Q. What are the critical steps in synthesizing 2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide with high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Acylation : Use acetic anhydride or chloroacetyl chloride to introduce the 2,4-dimethylphenylacetamido group .

- Thiophene ring formation : Apply Gewald reaction conditions (e.g., sulfur, ketones, and amines) to construct the thiophene core .

- Carboxamide functionalization : Employ coupling reagents like HATU or DCC for amidation at the 3-position .

Key considerations: - Optimize reaction temperature (e.g., 60–80°C for acylation) and solvent polarity (e.g., DMF for polar intermediates) .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization for final product purity >95% .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for phenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .

- Infrared (IR) Spectroscopy : Detect key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thiophene ring vibrations at ~690 cm⁻¹) .

- X-ray Crystallography : Resolve 3D structure for unambiguous confirmation of regiochemistry .

Q. What preliminary biological assays are recommended to screen for activity?

- Methodological Answer :

- In vitro cytotoxicity : Use MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorometric/colorimetric assays (e.g., ATP depletion for kinase activity) .

- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

- Methodological Answer :

-

Substituent variation : Synthesize analogs with modified substituents (Table 1) and compare activity .

-

Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like COX-2 or EGFR .

-

Pharmacophore mapping : Identify critical functional groups (e.g., amide, thiophene) using software like Schrödinger .

Table 1: Substituent Effects on Biological Activity

Substituent Position Modification Observed Impact on Activity Reference 2,4-Dimethylphenyl Halogenation (Cl, F) Increased cytotoxicity (IC₅₀ ↓ 30%) 5-Phenyl Electron-withdrawing groups (NO₂) Enhanced enzyme inhibition (Ki ↓ 50%) 3-Carboxamide Esterification Reduced solubility but improved membrane permeability

Q. How can contradictions in biological data across studies be resolved?

- Methodological Answer :

- Standardize assays : Use identical cell lines (ATCC-validated) and protocols (e.g., pre-incubation time, serum concentration) .

- Validate purity : Ensure compound purity (>98% by HPLC) to exclude confounding effects from impurities .

- Dose-response curves : Perform triplicate experiments with statistical analysis (e.g., ANOVA, p < 0.05) to confirm reproducibility .

Q. What strategies are effective for improving pharmacokinetic properties?

- Methodological Answer :

- Solubility enhancement : Co-crystallize with cyclodextrins or prepare salt forms (e.g., hydrochloride) .

- Metabolic stability : Conduct microsomal assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots (e.g., ester hydrolysis) .

- Prodrug design : Mask polar groups (e.g., carboxamide → ethyl ester) for improved oral bioavailability .

Data Interpretation and Experimental Design

Q. How should researchers analyze conflicting results in enzyme inhibition assays?

- Methodological Answer :

- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Off-target screening : Use proteome profiling to rule out non-specific binding .

- Crystallography : Resolve enzyme-ligand co-crystals to validate binding mode .

Q. What in vivo models are appropriate for evaluating anti-inflammatory activity?

- Methodological Answer :

- Murine models : Carrageenan-induced paw edema (acute inflammation) or collagen-induced arthritis (chronic) .

- Dosage : Administer 10–50 mg/kg orally, with indomethacin as a positive control .

- Biomarker analysis : Measure serum TNF-α/IL-6 levels via ELISA post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.